molecular formula C11H11ClF3N B13151661 (1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13151661
M. Wt: 249.66 g/mol
InChI Key: YTXASNFEDKGXKM-SNVBAGLBSA-N
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Description

(1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro and trifluoromethyl group attached to a tetrahydronaphthalenamine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a naphthalene derivative followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted naphthalenamines.

Scientific Research Applications

Chemistry

In chemistry, (1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may offer advantages in drug design and development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the (1R) configuration.

    7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chloro group.

    6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the trifluoromethyl group.

Uniqueness

The presence of both the chloro and trifluoromethyl groups, along with the (1R) configuration, gives (1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine unique chemical properties

Properties

Molecular Formula

C11H11ClF3N

Molecular Weight

249.66 g/mol

IUPAC Name

(1R)-6-chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11ClF3N/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1

InChI Key

YTXASNFEDKGXKM-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=CC(=C(C=C2C1)Cl)C(F)(F)F)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Cl)C(F)(F)F)N

Origin of Product

United States

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